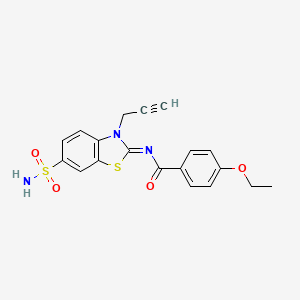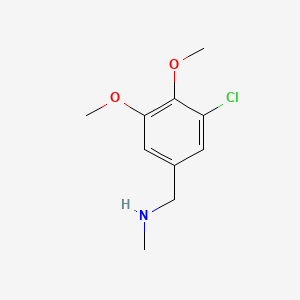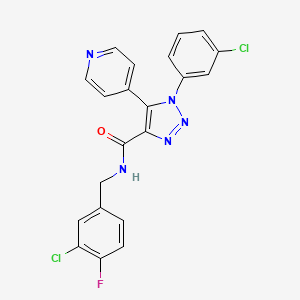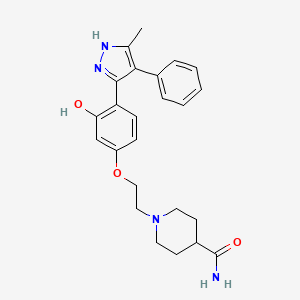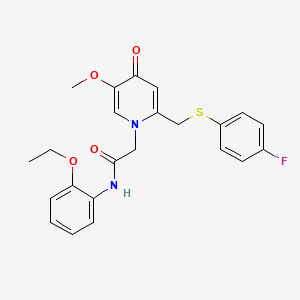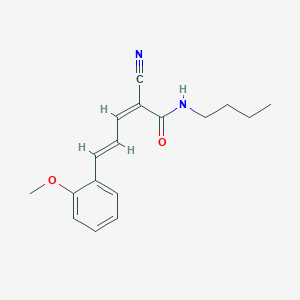
(2Z,4E)-N-butyl-2-cyano-5-(2-methoxyphenyl)penta-2,4-dienamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2Z,4E)-N-butyl-2-cyano-5-(2-methoxyphenyl)penta-2,4-dienamide” is a multi-substituted conjugated diene . These types of compounds are useful intermediates for the synthesis of various biologically active compounds and functional materials .
Synthesis Analysis
The compound can be synthesized via a one-pot process involving the reaction of ketene dithioacetal, 3,3-bis (methylsulfanyl)methylenemalononitrile (1), with a variety of aromatic ketone compounds . The complete stereoselective (2Z,4E)-2,4-dienamide (3a) was obtained from 1 with 4-methoxyacetophenone (2a) in the presence of sodium hydroxide as a base in DMSO .Molecular Structure Analysis
The structure of the compound was established through spectroscopic data and X-ray analysis . The structure was found to be (2Z,4E)-2,4-dienamide, (2Z,4E)-2-cyano-3,5-bis(methylsulfanyl)-5-(2-methoxyphenyl)-penta-2,4-dienoic acid amide (3a) .Chemical Reactions Analysis
The proposed synthetic sequence for the compound consists of a cascade reaction involving the addition of 1 to the ketone compound, elimination of methylthiolate anion from 1, subsequent intramolecular cyclization, and ring-opening reaction by readdition of methylthiolate anion .Physical And Chemical Properties Analysis
The compound exhibits blue-green fluorescence in the solid state . This suggests the possibility of obtaining functional conjugated dienes by this novel one-pot synthetic method .Wissenschaftliche Forschungsanwendungen
Synthesis of Biologically Active Compounds
The unique structure of (2Z,4E)-N-butyl-2-cyano-5-(2-methoxyphenyl)penta-2,4-dienamide makes it a valuable intermediate in the synthesis of various biologically active compounds. Its conjugated diene system is particularly useful for constructing complex molecules that exhibit antibacterial and anticancer activities . For example, it can be used to synthesize analogs of pellitorine, a compound known for its biological properties.
Development of Functional Materials
Due to its solid-state fluorescence properties, this compound is also explored for the development of functional materials, particularly in the field of optoelectronics . The blue-green fluorescence suggests potential applications in creating organic light-emitting diodes (OLEDs) and other light-based technologies.
Stereoselective Organic Synthesis
The compound serves as a key ingredient in stereoselective synthesis processes. Its ability to undergo reactions with high stereocontrol is essential for producing substances with specific configurations, which is a critical aspect in the pharmaceutical industry .
Zukünftige Richtungen
The development of simple and reliable synthesis methodologies for multi-substituted organic molecules has attracted considerable attention . The one-pot synthesis method used for this compound suggests the possibility of obtaining functional conjugated dienes, which could be useful in the synthesis of various biologically active compounds and functional materials .
Eigenschaften
IUPAC Name |
(2Z,4E)-N-butyl-2-cyano-5-(2-methoxyphenyl)penta-2,4-dienamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-3-4-12-19-17(20)15(13-18)10-7-9-14-8-5-6-11-16(14)21-2/h5-11H,3-4,12H2,1-2H3,(H,19,20)/b9-7+,15-10- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOGXIGFTHFKUCG-GPGQUUKWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=CC=CC1=CC=CC=C1OC)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCNC(=O)/C(=C\C=C\C1=CC=CC=C1OC)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

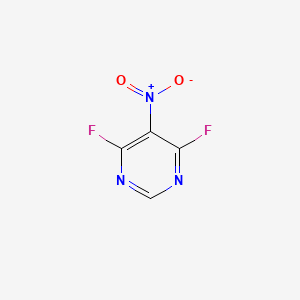
![2-bromo-N-[(2-methoxyadamantan-2-yl)methyl]benzene-1-sulfonamide](/img/structure/B2975206.png)
![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2975207.png)
![3,4-dihydroisoquinolin-2(1H)-yl{5-[(2-fluorophenyl)amino]-1H-1,2,3-triazol-4-yl}methanone](/img/structure/B2975208.png)
